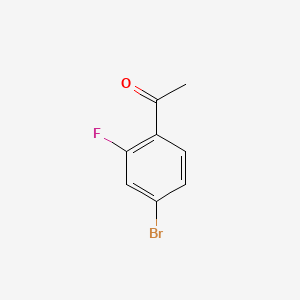
(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H15BrFNO and its molecular weight is 360.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound plays a crucial role in the synthesis of boric acid ester intermediates, with benzene rings being a key component. These intermediates are obtained through a three-step substitution reaction. Their structures are confirmed using techniques such as FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted via single crystal X-ray diffraction. Furthermore, the molecular structures are calculated using density functional theory (DFT), which aligns with the X-ray diffraction values. This thorough analysis provides insights into the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Novel Synthesis Routes
Researchers have developed new synthesis methods for pyrrole derivatives, which are essential in creating biologically active compounds. One study describes an efficient one-pot synthesis procedure for a pyrrole derivative using acetophenone and trimethylacetaldehyde. This method stands out for its economic viability and good yield, demonstrating the compound's role in facilitating the generation of potential therapeutic agents (Kaur & Kumar, 2018).
Antimicrobial Activity
Some derivatives synthesized from this compound have been screened for antimicrobial activity. For instance, a series of derivatives was synthesized by condensing substituted chalcones with isoniazid, showing good antimicrobial activity comparable to standard drugs. These findings suggest that modifications to the core structure of (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can lead to the development of new antimicrobial agents (Kumar et al., 2012).
Crystal Structure Determination
The determination of crystal structures of derivatives of this compound provides essential insights into their potential applications. For instance, the crystal structure of a related compound was elucidated, revealing a planar structure that forms a new pyrrole ring. Such studies are pivotal in understanding the compound's chemical behavior and its interactions with other molecules, which can be crucial for drug design and material science applications (Qia, 2014).
Propiedades
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZHFHRIJIGAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643045 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-52-8 |
Source


|
| Record name | (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)








